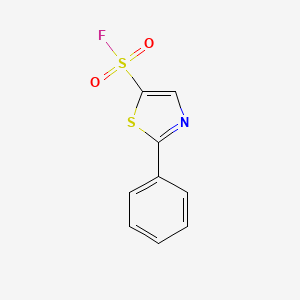
2-Phenyl-1,3-thiazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-thiazole-5-sulfonyl fluoride is a chemical compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride typically involves the reaction of 2-phenyl-1,3-thiazole with sulfonyl fluoride reagents under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: These reactions can modify the thiazole ring or the phenyl group, altering the compound’s properties.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which can introduce additional functional groups to the molecule.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, used in substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride exerts its effects involves interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Phenyl-1,3-thiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl fluoride.
2-Phenyl-1,3-thiazole-4-carboxylic acid: Differing by the presence of a carboxylic acid group.
2-Phenyl-1,3-thiazole-5-sulfonic acid: Contains a sulfonic acid group instead of sulfonyl fluoride.
Uniqueness: 2-Phenyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for developing inhibitors and other therapeutic agents.
Eigenschaften
IUPAC Name |
2-phenyl-1,3-thiazole-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S2/c10-15(12,13)8-6-11-9(14-8)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRJEWSLLFCBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
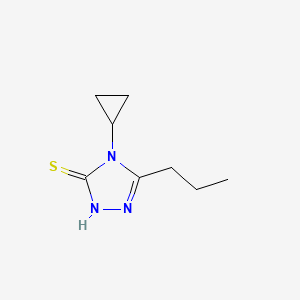
![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)
![N-(2-{1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)
![Tert-butyl 4-({[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]carbamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2780246.png)
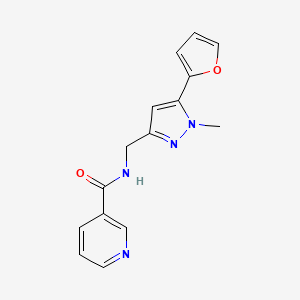
![5-fluoro-4-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2780248.png)
![N-[5-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![(3Z)-3-{[(2-ethylphenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2780251.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2780253.png)
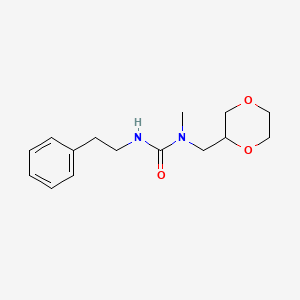
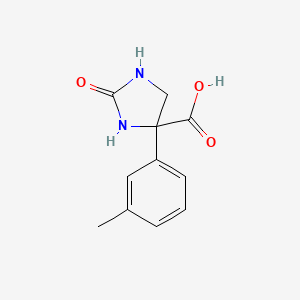
![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)
![5-fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-(propan-2-yl)pyrimidin-4-amine](/img/structure/B2780261.png)
